molecular formula C21H18N4O2S B2909260 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide CAS No. 1787879-18-8

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide

Cat. No.: B2909260
CAS No.: 1787879-18-8
M. Wt: 390.46
InChI Key: DOMZIPBWAHPGJD-UHFFFAOYSA-N
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Description

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is a complex organic compound that features a quinazolinone core, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the Thiophene and Pyridine Rings: These can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final step involves the coupling of the quinazolinone core with the thiophene-pyridine moiety using amide bond formation techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the quinazolinone core or the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against certain biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or electronic materials, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Thiophene-Containing Compounds: Molecules that include thiophene rings.

    Pyridine Derivatives: Compounds featuring pyridine rings.

Uniqueness

What sets 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide apart is the combination of these three distinct moieties in a single molecule, which could confer unique chemical and biological properties.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-20(5-7-25-14-24-19-4-2-1-3-18(19)21(25)27)23-11-15-9-17(12-22-10-15)16-6-8-28-13-16/h1-4,6,8-10,12-14H,5,7,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMZIPBWAHPGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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